5-O-Trityl-3'-deoxy-3'-fluorothymidine is a fluorinated nucleoside analogue that serves as a critical compound in various scientific applications, particularly in molecular imaging and cancer research. This compound is derived from thymidine, where the hydroxyl group at the 3' position is replaced with a fluorine atom, enhancing its utility in positron emission tomography (PET) imaging. The trityl group at the 5' position provides protection during synthesis and enhances the compound's stability.
5-O-Trityl-3'-deoxy-3'-fluorothymidine is classified under nucleoside analogues, specifically fluorinated pyrimidine derivatives. It is primarily synthesized for research purposes and has been utilized in studies involving cell proliferation and cancer diagnostics. The compound's structure allows for its use as a tracer in PET imaging, facilitating the assessment of cellular metabolism and proliferation rates in tumors.
The synthesis of 5-O-trityl-3'-deoxy-3'-fluorothymidine typically involves several key steps:
The synthesis can be optimized using high-performance liquid chromatography (HPLC) for purification and characterization of the product, ensuring high yields and purity levels .
5-O-Trityl-3'-deoxy-3'-fluorothymidine undergoes various chemical reactions that are crucial for its application in PET imaging:
The reactivity of this compound is pivotal for its function as a tracer in imaging studies, allowing researchers to monitor cellular proliferation effectively.
The mechanism of action for 5-O-trityl-3'-deoxy-3'-fluorothymidine involves several steps:
This process allows for effective visualization of tumor growth and response to therapies using PET imaging techniques .
5-O-Trityl-3'-deoxy-3'-fluorothymidine exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in radiochemistry and molecular biology.
5-O-Trityl-3'-deoxy-3'-fluorothymidine has significant applications in scientific research:
5-O-Trityl-3'-deoxy-3'-fluorothymidine represents a critical synthetic intermediate in the preparation of radiolabeled thymidine analogues used for positron emission tomography (PET) imaging of cellular proliferation. This specialized nucleoside derivative features a trityl (triphenylmethyl) group protecting the 5'-hydroxyl functionality while retaining the 3'-fluorine substitution that confers metabolic stability and specificity toward thymidine kinase 1 (TK1), a key enzyme in the DNA salvage pathway. The strategic incorporation of the bulky trityl moiety serves dual purposes: it prevents undesired side reactions during nucleoside modification chemistry and provides essential lipophilicity for purification processes prior to the final deprotection step. As oncology research increasingly focuses on non-invasive assessment of tumor proliferation rates, this compound has gained prominence in radiopharmaceutical chemistry for synthesizing the PET tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) [2] [4].
The chemical identity of 5-O-Trityl-3'-deoxy-3'-fluorothymidine is defined by its molecular formula C₂₉H₂₇FN₂O₄ and molecular weight of 486.53 g/mol. This crystalline solid exhibits a characteristic white appearance with a typical purity of 95% when synthesized for intermediate applications in nucleoside chemistry [1]. The compound represents a structurally modified thymidine derivative featuring three key alterations: (1) fluorine substitution at the 3'-ribose position instead of hydroxyl, (2) a trityl group (triphenylmethyl) protecting the 5'-hydroxyl, and (3) retention of the canonical thymine nucleobase.
Table 1: Chemical Identification Data for 5-O-Trityl-3'-deoxy-3'-fluorothymidine
Property | Specification |
---|---|
Systematic IUPAC Name | 1-[(2R,4S,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Molecular Formula | C₂₉H₂₇FN₂O₄ |
Molecular Weight | 486.53 g/mol |
CAS Registry Number | 135197-63-6 |
Synonyms | 3'-Deoxy-3'-fluoro-5'-O-(triphenylmethyl)thymidine; 5'-O-Trityl-3'-deoxy-3'-fluorothymidine |
InChI Key | GFDJOSNZNLVRCL-JIMJEQGWSA-N |
XLogP Notation | Approximately 4.5 (predicted) |
The IUPAC systematic name 1-[(2R,4S,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione precisely describes the stereochemistry and substitution pattern, confirming the β-D configuration at the anomeric center (1' position) and the absolute stereochemistry at the 3'-fluoro position. The compound is commonly referenced under several synonyms in chemical literature, most notably 3'-Deoxy-3'-fluoro-5'-O-(triphenylmethyl)thymidine and 5'-O-Trityl-3'-deoxy-3'-fluorothymidine [1]. The SMILES notation CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F encodes the molecular structure in machine-readable format, facilitating database searches and computational chemistry applications.
The development of 5-O-Trityl-3'-deoxy-3'-fluorothymidine is intrinsically linked to the evolution of modified nucleoside therapeutics and diagnostic agents. The foundation was laid with the initial synthesis of the non-radioactive FLT analogue (3'-deoxy-3'-fluorothymidine) in 1969 as a potential antitumor agent, though clinical development was abandoned due to unacceptable toxicity profiles [3] [4]. In the 1990s, this compound resurfaced as alovudine (3'-fluoro-3'-deoxythymidine, FLT) for evaluation as an antiretroviral agent against HIV. However, clinical trials revealed hematological toxicity, including neutropenia, which again precluded therapeutic application [4].
The modern renaissance of FLT chemistry emerged from the need for proliferation-specific PET tracers that could overcome the limitations of [¹⁸F]FDG, particularly its accumulation in inflammatory lesions and tissues with high glucose metabolism. Shields and colleagues pioneered the radiopharmacological repositioning of FLT in 1996 by developing [¹⁸F]FLT for PET imaging [2] [4]. This application required a robust radiosynthesis capable of producing clinical-grade tracer with high radiochemical purity and specific activity. The implementation of the 5'-O-trityl protection strategy became essential for the multi-step radiosynthesis of [¹⁸F]FLT, as the bulky trityl group provided both steric protection and improved chromatographic separation characteristics.
Table 2: Historical Milestones in FLT and Protected FLT Development
Year | Development Milestone | Significance |
---|---|---|
1969 | First synthesis of FLT | Investigated as potential antitumor agent |
Early 1990s | Evaluation as alovudine for HIV treatment | Antiviral activity demonstrated but with toxicity |
1991 | First radiosynthesis of [¹⁸F]FLT | Development for mechanistic anti-retroviral studies |
1996 | First PET application with [¹⁸F]FLT | Shields et al. demonstrated proliferation imaging |
2000s | Optimization of protected precursor synthesis | Enabled reliable automated production for clinical use |
Present | Standard intermediate for [¹⁸F]FLT production | Critical for PET tracer manufacturing worldwide |
The synthetic breakthrough came with the development of reliable radiosynthesis methods based on [¹⁸F]fluoride displacement of protected precursors. Machulla and colleagues established the fundamental approach using nosylate leaving groups on protected lyxothymidine derivatives, with the 5'-trityl group providing essential protection during the fluorination step [2]. This methodology enabled the production of [¹⁸F]FLT with sufficient radiochemical yield (13-27%) and high specific activity (>1 Ci/μmol) for clinical applications, cementing the role of 5-O-Trityl-3'-deoxy-3'-fluorothymidine as an indispensable precursor [3] [4].
In contemporary synthetic organic chemistry, particularly radiopharmaceutical production, 5-O-Trityl-3'-deoxy-3'-fluorothymidine serves as the key protected precursor for the automated synthesis of the PET tracer [¹⁸F]FLT. The trityl protection strategy addresses two fundamental challenges in nucleoside radiosynthesis: (1) providing orthogonal protection that allows selective 3'-substitution while preserving the 5'-hydroxyl for subsequent phosphorylation in biological systems, and (2) introducing sufficient lipophilicity to enable efficient purification via solid-phase extraction cartridges before final deprotection. The synthetic sequence employing this intermediate typically involves nucleophilic fluorination followed by acidic deprotection and purification, demonstrating its crucial role as a chemical scaffold [1] [2].
The radiosynthetic pathway using this protected precursor begins with nucleophilic displacement of an activated leaving group (typically nosylate or triflate) at the 3' position with [¹⁸F]fluoride. The bulky trityl group at the 5' position prevents undesired side reactions during this critical fluorination step. Following radiofluorination, the trityl group is removed under mild acidic conditions (typically dilute HCl at 85°C for 5 minutes), liberating the 5'-hydroxyl group to yield 3'-deoxy-3'-[¹⁸F]fluorothymidine [2] [3]. The chemoselectivity of this protection-deprotection sequence is paramount, as it preserves the integrity of the glycosidic bond and the thymine base while permitting efficient introduction of the radioactive fluorine atom.
The purification advantages conferred by the trityl group are equally significant. The enhanced lipophilicity of the protected intermediate compared to native FLT allows effective separation from hydrophilic impurities using reversed-phase C18 cartridges. This purification capability enabled the development of fully automated synthesis modules adapted from commercial FDG synthesizers, achieving radiochemical yields up to 50% with production times under 60 minutes [3]. The final formulation typically contains 8-10% ethanol to maintain solubility and stability, with studies confirming that saline:ethanol (92:8, v/v) provides equivalent elution efficiency to water:ethanol (90:10, v/v) while reducing potential hemolysis risks in clinical applications [3].
Table 3: Comparative Analysis of Hydroxyl Protection Strategies in Nucleoside Chemistry
Protecting Group | Relative Size | Deprotection Conditions | Advantages | Limitations |
---|---|---|---|---|
Trityl (Triphenylmethyl) | Large | Mild acid (0.1N HCl) | Excellent steric protection, enhances lipophilicity for purification, stable to nucleophiles | Can migrate to secondary hydroxyls, may require extended deprotection times |
Acetyl | Small | Base (NH₃/MeOH) | Simple introduction/removal, inexpensive | Limited steric protection, may participate in side reactions |
TBDMS (tert-butyldimethylsilyl) | Medium | Fluoride ions | Orthogonal to many protecting groups, good steric bulk | Potential overprotection issues, silicon-containing byproducts |
Benzoyl | Medium | Base (NH₃/MeOH) | Good protecting ability, inexpensive | May require harsh conditions for complete removal |
DMT (Dimethoxytrityl) | Large | Weak acid (0.01M HCl) | Excellent selectivity for primary hydroxyls, chromogenic | More acid-labile than trityl, may require modified purification |
Beyond radiopharmaceutical applications, this compound exemplifies sophisticated protecting group strategy in nucleoside chemistry. The orthogonal protection approach enables selective functionalization at specific molecular positions—a fundamental requirement for synthesizing structurally complex nucleoside analogs. Its success has inspired similar protection strategies for synthesizing other radiolabeled nucleosides, including [¹⁸F]FMAU and [¹⁸F]FBAU, though none have achieved the same clinical translation as [¹⁸F]FLT due to their inferior phosphorylation profiles by TK1 [5]. The chemical robustness of the trityl-thymidine linkage during fluorination conditions, coupled with its clean removal under mildly acidic conditions, makes this protecting group strategy particularly valuable for producing clinical-grade PET tracers under current good manufacturing practice (cGMP) standards.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2